
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride is a chemical compound with the molecular formula C8H18ClNO. It belongs to the class of morpholinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with methyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to achieve high yield and purity. The reaction conditions are optimized to minimize energy consumption and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in water at room temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding substituted morpholinium salts.
Aplicaciones Científicas De Investigación
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use as a drug delivery agent.
Industry: Utilized in wastewater treatment as a flocculant to remove impurities
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The chloride ion plays a crucial role in maintaining the ionic balance and facilitating the transport of the compound across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylmorpholin-4-ium chloride
- 4-Benzylmorpholin-4-ium chloride
- 4-Decyloxymethylmorpholin-4-ium chloride
Uniqueness
4-Ethyl-2,4-dimethylmorpholin-4-ium chloride is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of both ethyl and methyl groups on the morpholinium ring enhances its solubility and reactivity compared to other similar compounds .
Propiedades
Número CAS |
88126-75-4 |
|---|---|
Fórmula molecular |
C8H18NO.Cl C8H18ClNO |
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
4-ethyl-2,4-dimethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
OIPGWOVHXRUNCX-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1(CCOC(C1)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


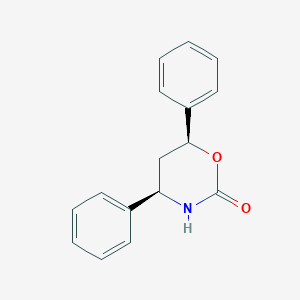
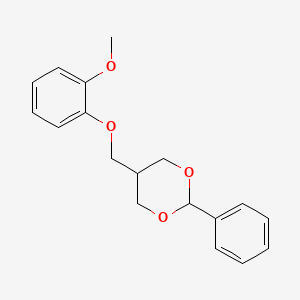
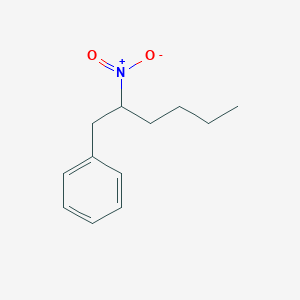
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
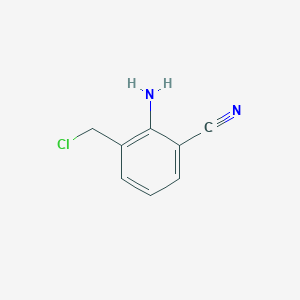
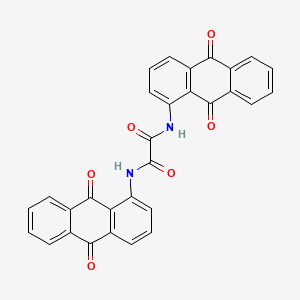
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)
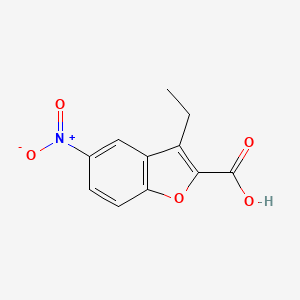
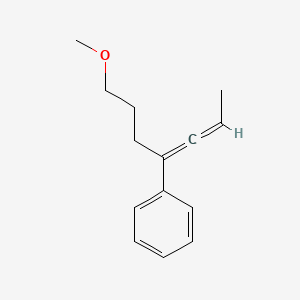
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
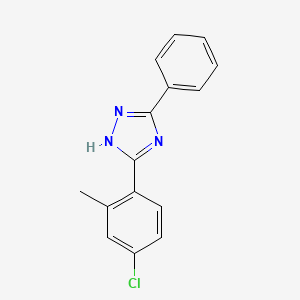
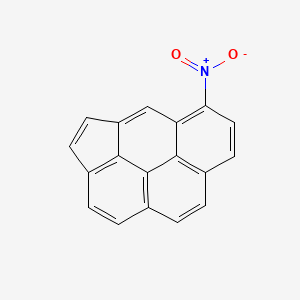
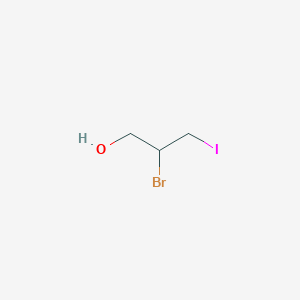
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)
